Conotoxin M I (reduced)
CAS No.: 83481-45-2
Cat. No.: VC20752269
Molecular Formula: C59H93N21O17S4
Molecular Weight: 1496.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 83481-45-2 |
---|---|
Molecular Formula | C59H93N21O17S4 |
Molecular Weight | 1496.8 g/mol |
IUPAC Name | 2-[[6-amino-2-[[2-[[2-[2-[[1-[2-[[2-[[5-[(2-aminoacetyl)amino]-8-(diaminomethylideneamino)-4-oxo-2-(sulfanylmethyl)octanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-3-sulfanylpropanoyl]amino]acetyl]amino]hexanoyl]amino]-N-[1-[[1-[(1-amino-1-oxo-3-sulfanylpropan-2-yl)amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanediamide |
Standard InChI | InChI=1S/C59H93N21O17S4/c1-29(70-57(96)43-8-5-15-80(43)58(97)38(18-32-21-66-28-69-32)75-56(95)42(27-101)79-50(89)31(24-98)17-44(83)34(71-46(85)20-61)7-4-14-67-59(64)65)49(88)78-41(26-100)51(90)68-22-47(86)72-35(6-2-3-13-60)52(91)74-37(19-45(62)84)54(93)73-36(16-30-9-11-33(82)12-10-30)53(92)76-39(23-81)55(94)77-40(25-99)48(63)87/h9-12,21,28-29,31,34-43,81-82,98-101H,2-8,13-20,22-27,60-61H2,1H3,(H2,62,84)(H2,63,87)(H,66,69)(H,68,90)(H,70,96)(H,71,85)(H,72,86)(H,73,93)(H,74,91)(H,75,95)(H,76,92)(H,77,94)(H,78,88)(H,79,89)(H4,64,65,67) |
Standard InChI Key | YXBQTKPMFURSAT-UHFFFAOYSA-N |
Isomeric SMILES | C[C@@H](C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)[C@H](CS)NC(=O)C(CC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)CS |
SMILES | CC(C(=O)NC(CS)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)C(CS)NC(=O)C(CC(=O)C(CCCN=C(N)N)NC(=O)CN)CS |
Canonical SMILES | CC(C(=O)NC(CS)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)C(CS)NC(=O)C(CC(=O)C(CCCN=C(N)N)NC(=O)CN)CS |
Appearance | White lyophilized solidPurity rate: > 97 %AA sequence: Gly-Arg-Cys3-Cys4-His-Pro-Ala-Cys8-Gly-Lys-Asn-Tyr-Ser-Cys14-NH2Disulfide bonds: Cys3-Cys8 and Cys4-Cys14Length (aa): 14 |
Conotoxin M I (reduced) is a derivative of alpha-conotoxin M I, a small peptide isolated from the venom of the cone snail Conus magus. This compound is notable for its role as a competitive antagonist of muscle-type nicotinic acetylcholine receptors (nAChRs), which are crucial for synaptic transmission at the neuromuscular junction. The reduced form of this conotoxin lacks the oxidized disulfide bonds found in its native counterpart, affecting its structural and functional properties.
Molecular Formula and Weight
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Molecular Formula: C₅₉H₉₃N₂₁O₁₇S₄
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Molecular Weight: 1496.8 g/mol
Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C₅₉H₉₃N₂₁O₁₇S₄ |
Molecular Weight | 1496.8 g/mol |
CAS Number | 124447-81-0 |
Sequence | Gly-Arg-Cys-Cys-His-Pro-Ala-Cys-Gly-Lys-Asn-Tyr-Ser-Cys-NH₂ |
Mechanism of Action
Conotoxin M I (reduced) functions as an antagonist at nAChRs, binding competitively to these receptors and blocking the action of acetylcholine, which is essential for muscle contraction. This inhibition can lead to paralysis, making conotoxins of interest for both therapeutic applications and toxicological studies.
Binding Affinity
Research indicates that the reduced form exhibits altered binding kinetics compared to its oxidized variant. The binding affinity and selectivity for nAChR subtypes are influenced by the structural changes resulting from the absence of disulfide bonds.
Inhibitory Activity
Recent studies have explored the inhibitory activity of Conotoxin M I variants against muscular nAChRs:
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IC50 Values: The reduced form's IC50 values vary based on modifications made to its structure.
Variant | IC50 (nM) | Toxicity in Mice (LD50) |
---|---|---|
Wild-type Conotoxin M I | 42.0 | ~80 µg/kg |
Reduced Conotoxin M I | Varies | Significantly lower than wild-type |
Structural Analysis
Nuclear Magnetic Resonance (NMR) and molecular dynamics simulations have been employed to study the conformational properties of reduced Conotoxin M I:
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Protonation Constants: Nine basic moieties were analyzed, revealing insights into charge-dependent structural changes.
Comparative Studies
Comparative studies have shown that modifications in the amino acid sequence can lead to variations in potency and toxicity profiles:
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Variants with additional amino acids in loop structures demonstrated altered kinetic properties and binding affinities.
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